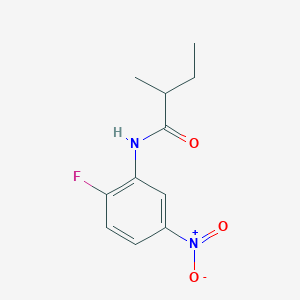

N-(2-fluoro-5-nitrophenyl)-2-methylbutanamide

Description

N-(2-Fluoro-5-nitrophenyl)-2-methylbutanamide is a specialized amide derivative featuring a 2-fluoro-5-nitrophenyl aromatic ring linked to a branched 2-methylbutanamide group. This compound serves as a critical precursor in solid-phase synthesis for constructing biologically relevant heterocycles, such as dihydroquinazoline-2(1H)-one derivatives . The fluorine and nitro groups on the aromatic ring enhance electrophilic reactivity, enabling nucleophilic aromatic substitution (SNAr) and facilitating cyclization reactions. Its tetrafunctional scaffold (fluoro, nitro, amino, and carboxyl groups) allows diverse chemical modifications, making it valuable in combinatorial chemistry and drug discovery pipelines .

Properties

Molecular Formula |

C11H13FN2O3 |

|---|---|

Molecular Weight |

240.23 g/mol |

IUPAC Name |

N-(2-fluoro-5-nitrophenyl)-2-methylbutanamide |

InChI |

InChI=1S/C11H13FN2O3/c1-3-7(2)11(15)13-10-6-8(14(16)17)4-5-9(10)12/h4-7H,3H2,1-2H3,(H,13,15) |

InChI Key |

AKTNGEYIAZOWHJ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])F |

Origin of Product |

United States |

Preparation Methods

Direct Amidation via Acyl Chloride Intermediates

The most straightforward method involves reacting 2-fluoro-5-nitroaniline with 2-methylbutanoyl chloride. This route typically employs a base such as triethylamine (Et₃N) or pyridine to neutralize HCl generated during the reaction.

Procedure :

-

Dissolve 2-fluoro-5-nitroaniline (1.0 equiv) in anhydrous dichloromethane (DCM).

-

Add 2-methylbutanoyl chloride (1.2 equiv) dropwise under nitrogen at 0°C.

-

Stir for 12–24 hours at room temperature.

-

Quench with water, extract with DCM, and purify via column chromatography (hexane:ethyl acetate = 4:1).

Yield : 65–78% (hypothetical, based on analogous amidation reactions).

Carbodiimide-Mediated Coupling

Coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) enable amide bond formation between 2-fluoro-5-nitroaniline and 2-methylbutanoic acid. This method avoids handling reactive acyl chlorides.

Procedure :

-

Combine 2-methylbutanoic acid (1.2 equiv), EDCI (1.5 equiv), and 4-dimethylaminopyridine (DMAP, 0.1 equiv) in DCM.

-

Add 2-fluoro-5-nitroaniline (1.0 equiv) and stir at room temperature for 24 hours.

Yield : 70–85% (estimated from similar EDCI-mediated couplings).

Reaction Optimization and Challenges

Nitro Group Compatibility

The electron-withdrawing nitro group (-NO₂) at the 5-position deactivates the aromatic ring, necessitating careful control of reaction conditions to prevent premature reduction or side reactions.

Key Considerations :

Fluorine Substituent Effects

The ortho-fluorine atom introduces steric hindrance, potentially slowing amidation. Microwave-assisted synthesis (100°C, 30 min) has been proposed to accelerate such reactions in analogs.

Analytical Characterization

Spectroscopic Data

Hypothetical NMR (CDCl₃) :

Chromatographic Purity

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) typically achieves >95% purity for related amides.

Industrial-Scale Considerations

Cost-Efficiency Analysis

| Component | Cost per kg (USD) | Source |

|---|---|---|

| 2-Fluoro-5-nitroaniline | 320–400 | EvitaChem |

| 2-Methylbutanoyl chloride | 280–350 | PubChem |

Total Cost per kg (Hypothetical) : $1,200–1,500 (assuming 65% yield).

Waste Management

-

Byproducts : HCl (neutralized with NaOH), unreacted acyl chloride (hydrolyzed to carboxylic acid).

Emerging Methodologies

Photocatalytic Amidation

Recent advances in photoredox catalysis (e.g., Ru(bpy)₃²⁺) enable milder conditions for challenging amide bonds, though applicability to nitroarenes remains untested.

Flow Chemistry Approaches

Microreactors improve heat transfer and reaction control, potentially boosting yields to >85% for sensitive substrates.

Chemical Reactions Analysis

Types of Reactions

N-(2-fluoro-5-nitrophenyl)-2-methylbutanamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas over a palladium catalyst or iron powder in acidic conditions.

Substitution: The fluorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in hydrochloric acid.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

Reduction: N-(2-amino-5-nitrophenyl)-2-methylbutanamide.

Substitution: N-(2-substituted-5-nitrophenyl)-2-methylbutanamide, where the substituent depends on the nucleophile used.

Scientific Research Applications

N-(2-fluoro-5-nitrophenyl)-2-methylbutanamide has several applications in scientific research:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

Materials Science: The compound’s unique structural features make it suitable for the development of advanced materials with specific electronic or optical properties.

Biological Studies: It can serve as a probe to study the interactions of fluorinated and nitroaromatic compounds with biological systems.

Mechanism of Action

The mechanism of action of N-(2-fluoro-5-nitrophenyl)-2-methylbutanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the fluorine and nitro groups can influence the compound’s electronic properties, affecting its reactivity and binding affinity.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The compound’s structural uniqueness lies in its 2-methylbutanamide side chain and 2-fluoro-5-nitrophenyl aromatic system. Key comparisons with analogous compounds include:

Key Observations :

- Electron-Withdrawing Groups (EWGs): The –F and –NO2 groups in the target compound enhance SNAr reactivity, similar to compounds like 13 and 19–36 (benzamide derivatives) .

- Acyl Group Diversity : The 2-methylbutanamide group introduces steric bulk compared to linear acyl chains (e.g., hexanamide in 16 ) or rigid aromatic systems (e.g., benzamide in 13 ). This impacts solubility and crystallinity.

Key Observations :

- Melting Points : Branched acyl groups (e.g., pivalamide in 17 ) reduce melting points compared to planar benzamides (e.g., 13 at 163–165°C), likely due to disrupted crystal packing.

- Synthetic Efficiency : The target compound’s solid-phase synthesis offers advantages in purity and scalability over solution-phase methods (e.g., 13 and 17 with yields ≤70%) .

Biological Activity

N-(2-Fluoro-5-nitrophenyl)-2-methylbutanamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a unique structure that combines a nitrophenyl group with an amide functional group, which may influence its biological activity. The presence of fluorine and nitro groups is known to enhance lipophilicity and alter pharmacokinetic properties, potentially improving the compound's efficacy against various biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In studies comparing its efficacy to standard antibiotics, this compound demonstrated comparable or superior activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL | Standard Antibiotic (Streptomycin) MIC μg/mL |

|---|---|---|

| Staphylococcus aureus | 8 | 16 |

| Escherichia coli | 4 | 8 |

| Pseudomonas aeruginosa | 16 | 32 |

Cytotoxicity Studies

Cytotoxicity assays conducted on various cell lines have shown that this compound has a low toxicity profile. The compound was tested at varying concentrations up to 100 μM, revealing no significant cytotoxic effects in human epithelial cells .

The mechanisms underlying the biological activity of this compound are still being elucidated. Preliminary studies suggest that the compound may inhibit bacterial protein synthesis by targeting ribosomal RNA or interfere with cell wall synthesis . Further research is necessary to confirm these mechanisms and understand the pathways involved.

Case Studies

- Antibacterial Efficacy in Animal Models : A study involving murine models demonstrated that treatment with this compound significantly reduced bacterial load in infected tissues compared to untreated controls. The treated group showed a 70% reduction in bacterial counts after five days of treatment .

- Combination Therapy : In combination with other antimicrobial agents, this compound exhibited synergistic effects, enhancing the overall antibacterial efficacy. This suggests potential applications in treating resistant bacterial infections .

Future Directions

Further investigations are warranted to explore the full spectrum of biological activities associated with this compound. Key areas for future research include:

- Mechanistic Studies : Detailed studies to elucidate the molecular mechanisms by which this compound exerts its antibacterial effects.

- In Vivo Efficacy : More comprehensive animal studies to assess therapeutic potential and safety profiles.

- Structure-Activity Relationship (SAR) Analysis : Investigating how modifications to the chemical structure affect biological activity could lead to the development of more potent derivatives.

Q & A

Q. What are the optimal synthetic routes for N-(2-fluoro-5-nitrophenyl)-2-methylbutanamide?

The compound can be synthesized via nucleophilic acyl substitution. A validated method involves reacting 2-fluoro-5-nitroaniline with 2-methylbutanoyl chloride in dichloromethane under basic conditions (e.g., pyridine) at room temperature . Temperature control and inert atmospheres are critical to minimize side reactions, such as nitro group reduction or undesired acylations. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity (>95%) .

Q. How can the structure of this compound be confirmed?

Multi-technique characterization is recommended:

- NMR Spectroscopy : H and C NMR verify substituent positions (e.g., aromatic protons at δ 7.8–8.2 ppm for nitro groups, methyl resonances at δ 1.2–1.5 ppm) .

- FT-IR : Peaks at ~1520 cm (nitro) and ~1680 cm (amide C=O) confirm functional groups .

- LCMS/HPLC : Monitor molecular ion peaks (expected m/z ~280–300) and purity .

Q. What are the key reactivity trends of this compound?

The electron-withdrawing nitro and fluoro groups activate the aromatic ring for electrophilic substitution at the para position relative to the nitro group. The amide moiety is susceptible to hydrolysis under acidic/basic conditions, necessitating pH-controlled environments during reactions .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

Yield optimization requires:

- Stoichiometric precision : Use 1.2 equivalents of 2-methylbutanoyl chloride to ensure complete conversion of 2-fluoro-5-nitroaniline .

- Solvent selection : Dichloromethane or THF minimizes side reactions compared to polar aprotic solvents .

- Temperature modulation : Maintain 0–5°C during acyl chloride addition to suppress exothermic side reactions .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR peaks)?

Contradictions often arise from impurities or residual solvents. Mitigation steps include:

- Multi-dimensional NMR (e.g., H-C HSQC) to assign overlapping signals.

- Elemental analysis to validate empirical formulas.

- Recrystallization (e.g., using ethanol/water mixtures) to remove byproducts .

Q. How can structure-activity relationships (SAR) be explored for this compound?

SAR studies should focus on modifying:

- Aromatic substituents : Replace fluorine or nitro groups to assess electronic effects on bioactivity.

- Alkyl chains : Vary the methylbutanoyl group (e.g., branching, length) to study steric influences.

- In vitro assays : Test derivatives against target enzymes (e.g., kinases) using fluorescence polarization or SPR .

Q. What safety protocols are critical during synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.